4-(bromomethyl)-N-phenylbenzamide
Description
General Overview of Benzamide (B126) Derivatives in Synthetic Chemistry and Organic Synthesis
Benzamide derivatives, in a broader sense, are fundamental components in the toolkit of synthetic organic chemists. The amide bond, central to the benzamide structure, is one of the most important functional groups in organic chemistry and biology, and its formation is a well-established and versatile reaction. rsc.org
The synthesis of benzamides is typically achieved through the reaction of a benzoic acid derivative, often an acyl chloride, with an amine. For instance, the synthesis of N-phenylbenzamide can be accomplished by reacting benzoyl chloride with aniline (B41778). This straightforward and generally high-yielding reaction allows for the introduction of a wide variety of substituents on both the benzoyl and phenyl rings, enabling the creation of a diverse library of derivatives.
Furthermore, the benzamide structure itself can be a precursor for other functional groups. The amide moiety can undergo various transformations, including reduction to amines or hydrolysis back to the constituent carboxylic acid and amine, providing synthetic flexibility. The aromatic rings of the benzamide scaffold are also amenable to a range of electrophilic substitution reactions, allowing for further functionalization. For example, the bromination of N-phenylbenzamide with bromine in the presence of iron as a catalyst results in the substitution of a bromine atom onto the phenyl ring attached to the nitrogen, primarily at the para position due to the directing effect of the amide group. nih.gov
Significance of the Benzamide Motif in Medicinal Chemistry and Drug Discovery Research
The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological macromolecules like proteins and nucleic acids makes it an ideal anchor for drug design.
Numerous drugs across different therapeutic areas incorporate the benzamide motif. These compounds have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. nih.gov For instance, certain N-phenylbenzamide derivatives have been investigated as potential anticancer agents, with some showing significant activity against various cancer cell lines. nih.gov The N-phenylbenzamide scaffold is also a key feature in kinase inhibitors, a major class of cancer therapeutics. nih.gov
Moreover, the N-phenylbenzamide structure is a crucial component in molecules designed to target kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis and leishmaniasis. nih.govwalshmedicalmedia.com In these cases, the N-phenylbenzamide core often serves as a central scaffold to which other functional groups that interact with the parasite's DNA are attached. nih.gov
The following table provides a glimpse into the diverse biological activities exhibited by various benzamide derivatives:
| Derivative Class | Biological Activity | Reference |
| N-phenylbenzamides | Anticancer | nih.gov |
| Substituted Benzamides | Antimicrobial | nih.gov |
| N-phenylbenzamide analogs | Anti-parasitic | nih.govwalshmedicalmedia.com |
| 4-Nitro-N-phenylbenzamides | Anticonvulsant |
Contextualizing 4-(bromomethyl)-N-phenylbenzamide as a Synthetic Intermediate and Core Scaffold
Within the vast family of benzamide derivatives, this compound emerges as a particularly valuable synthetic intermediate. While not as extensively studied as some other benzamides, its structure contains a highly reactive functional group that makes it a powerful tool for the construction of more complex molecules.
The synthesis of this compound can be envisioned through a two-step process. First, 4-methylbenzoic acid would be reacted with a halogenating agent like thionyl chloride to form 4-methylbenzoyl chloride. This acyl chloride would then be reacted with aniline to yield 4-methyl-N-phenylbenzamide. The final and key step would be the selective bromination of the methyl group at the 4-position. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org This method is a standard procedure for the benzylic bromination of toluene (B28343) derivatives. rsc.org
The significance of this compound lies in the reactivity of the bromomethyl group (-CH2Br). This group is an excellent electrophile and readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities by reacting it with various nucleophiles. For example, it can be used to form ethers by reacting with alcohols or phenols, esters with carboxylic acids, and can be used to alkylate amines, thiols, and other nucleophilic species.
This reactivity makes this compound a versatile building block for the synthesis of larger, more elaborate molecules with potential applications in medicinal chemistry and materials science. For instance, the bromomethyl handle can be used to tether the N-phenylbenzamide scaffold to other pharmacophores or to a solid support for use in combinatorial chemistry. The synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy) methyl) benzamide from 4-bromomethylbenzoic acid highlights the utility of the bromomethyl group in this position for creating complex molecular architectures.
The table below summarizes the key properties of this compound:
| Property | Value |
| Molecular Formula | C14H12BrNO |
| Molecular Weight | 290.16 g/mol |
| Key Functional Groups | N-phenylbenzamide, Bromomethyl |
| Primary Role | Synthetic Intermediate |
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQOVYZEWIPIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566885-74-3 | |
| Record name | 4-(bromomethyl)-N-phenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromomethyl N Phenylbenzamide and Its Derivatives
Direct Synthesis of 4-(Bromomethyl)-N-phenylbenzamide
The most direct route to this compound involves the selective bromination of its methyl-substituted analog, 4-methyl-N-phenylbenzamide. nih.gov This approach focuses on the transformation of the benzylic methyl group into a bromomethyl group.
Bromination Reactions of Related Methyl-Substituted Precursors
The key transformation in the direct synthesis is the benzylic bromination. This type of reaction targets the hydrogen atoms on a carbon atom adjacent to an aromatic ring. The benzylic position is particularly susceptible to radical-mediated halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. wikipedia.org This inherent reactivity allows for selective bromination at the methyl group of 4-methyl-N-phenylbenzamide, leaving the rest of the molecule intact. The process, known as the Wohl-Ziegler reaction, is a well-established method for this kind of transformation. wikipedia.orgmissouri.edumasterorganicchemistry.com
Specific Reagents and Catalysts Utilized (e.g., N-Bromosuccinimide, Benzoyl Peroxide)
To achieve selective benzylic bromination, specific reagents are employed to provide a low, constant concentration of elemental bromine, which helps to avoid competing reactions like addition to the aromatic ring. masterorganicchemistry.com
N-Bromosuccinimide (NBS) : NBS is the most common and effective reagent for allylic and benzylic brominations. wikipedia.orgnih.gov It is a convenient and easy-to-handle crystalline solid that serves as a source of bromine radicals under reaction conditions. organic-chemistry.org Using NBS is advantageous over using liquid bromine (Br₂) directly, as it minimizes the formation of unwanted side products. masterorganicchemistry.com
Radical Initiators : The reaction requires a radical initiator to start the radical chain mechanism. This is typically achieved by adding a small quantity of a compound that readily decomposes to form free radicals upon heating or irradiation. Common initiators include:
Benzoyl peroxide : It effectively initiates the bromination process by generating radicals. newera-spectro.comresearchgate.net
Azobisisobutyronitrile (AIBN) : This is another widely used radical initiator for NBS brominations. wikipedia.org
The reaction is typically carried out by refluxing the methyl-substituted precursor with NBS and a catalytic amount of the radical initiator in a non-polar solvent, such as carbon tetrachloride (CCl₄). wikipedia.orgmissouri.edursc.org It is crucial to maintain anhydrous (water-free) conditions, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu
| Reagent/Catalyst | Function | Typical Reaction Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine source | Reflux in an anhydrous, non-polar solvent (e.g., CCl₄) | wikipedia.org, masterorganicchemistry.com |
| Benzoyl Peroxide | Radical initiator | newera-spectro.com, researchgate.net | |
| Azobisisobutyronitrile (AIBN) | Radical initiator | , wikipedia.org |
General Synthetic Routes to the N-Phenylbenzamide Scaffold
An alternative to direct bromination is a convergent synthesis approach where the N-phenylbenzamide core structure is assembled. This involves forming the central amide bond, which connects the two aromatic rings.
Amide Bond Formation Strategies
Amide bond formation is a cornerstone of organic synthesis. For N-phenylbenzamide and its derivatives, two primary strategies are prevalent: the reaction of an activated carboxylic acid derivative (an acyl chloride) with an amine, and the direct coupling of a carboxylic acid and an amine using a coupling agent.
A classic and robust method for synthesizing N-phenylbenzamides is the reaction between a substituted benzoyl chloride and an aniline (B41778). doubtnut.comdoubtnut.com To synthesize the target compound specifically, one would react 4-(bromomethyl)benzoyl chloride with aniline. sigmaaldrich.com
This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. quora.comdoubtnut.com The reaction proceeds readily and typically results in a high yield of the corresponding amide. A base, such as pyridine (B92270) or aqueous sodium hydroxide, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. quora.comaskfilo.com
| Reactant 1 | Reactant 2 | Base (HCl Scavenger) | Product | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Aniline | Pyridine or NaOH | N-Phenylbenzamide | quora.com, askfilo.com |
| 4-(Bromomethyl)benzoyl Chloride | Aniline | Pyridine or Et₃N | This compound | hud.ac.uk, sigmaaldrich.com |
| Substituted Benzoyl Chlorides | Substituted Anilines | Triethylamine (Et₃N) | Substituted N-Phenylbenzamides | researchgate.net, hud.ac.uk |
Modern amide synthesis often employs coupling agents that facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to first prepare a more reactive acyl chloride. Carbodiimides are a prominent class of such reagents. wikipedia.org
The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) (e.g., N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC)) to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and a urea (B33335) byproduct. wikipedia.org
To enhance the efficiency of the reaction and suppress potential side reactions, additives are frequently used in conjunction with the carbodiimide. wikipedia.org
N-Hydroxybenzotriazole (HOBt) : When added to the reaction, HOBt can react with the O-acylisourea intermediate to form an active ester. This new intermediate is more stable but still highly reactive towards amines, leading to cleaner reactions and higher yields. nih.gov
N,N-Dimethylaminopyridine (DMAP) : Used in catalytic amounts, DMAP can also accelerate the coupling reaction. researchgate.net
This method is widely used for the synthesis of N-phenylbenzamide derivatives from the corresponding benzoic acids and anilines. nih.govrsc.org For instance, 4-bromobenzoic acid can be coupled with aniline using these reagents to form the corresponding N-phenylbenzamide derivative.
| Coupling Agent | Additive | Typical Substrates | Reference |
|---|---|---|---|
| N,N′-Diisopropylcarbodiimide (DIC) | N-Hydroxybenzotriazole (HOBt) | Carboxylic Acid + Amine | nih.gov |
| N,N′-Dicyclohexylcarbodiimide (DCC) | N,N-Dimethylaminopyridine (DMAP) | Carboxylic Acid + Amine | researchgate.net |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | None specified or HOBt | Carboxylic Acid + Amine | rsc.org |
Nucleophilic Substitution Reactions Involving Thiourea (B124793) Derivatives
The reaction of N-substituted thioureas with α-bromo-1,3-diketones, which are structurally related to this compound through the presence of a reactive bromo-methyl group, provides insight into potential synthetic pathways. The reaction is initiated by the nucleophilic attack of the sulfur atom in the thiourea derivative on the electrophilic methylene (B1212753) carbon bearing the bromine atom. nih.gov This leads to the displacement of the bromide ion and the formation of an S-alkylated intermediate. nih.gov
Depending on the reaction conditions and the substitution pattern of the thiourea, this intermediate can then undergo intramolecular cyclization to form various thiazole (B1198619) derivatives. nih.gov Specifically, the reaction can yield 2-(N-arylamino)-5-acyl-4-methylthiazoles or result in rearranged products like 2-(N-acylimino)-3-N-aryl-4-methylthiazoles through a C–N acyl migration. nih.gov The regioselectivity of these reactions is influenced by the relative electrophilicity of the carbonyl carbons in the diketone portion of the intermediate. nih.gov
While direct studies on this compound with thiourea are not detailed, the principles of nucleophilic substitution at the bromomethyl group are transferable. A similar reaction with 1,3-diphenylthiourea has been used to synthesize N-phenylbenzamides from substituted benzoyl chlorides, proceeding through an imino alcohol-amide tautomerism. unair.ac.id
Preparation of Key Precursors (e.g., 4-(Bromomethyl)benzoic Acid, 4-(Bromomethyl)benzoic Acid Esters)
The synthesis of this compound relies on the availability of key precursors, primarily 4-(bromomethyl)benzoic acid and its corresponding esters.
4-(Bromomethyl)benzoic Acid:
A common method for the preparation of 4-(bromomethyl)benzoic acid is the radical bromination of p-toluic acid (4-methylbenzoic acid). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). ysu.edursc.org The reaction is often conducted in a non-polar solvent like chlorobenzene (B131634) or carbon tetrachloride under reflux conditions. ysu.edursc.org After the reaction, the product can be isolated by filtration and purified by washing with water to remove the succinimide (B58015) byproduct, followed by recrystallization from a suitable solvent like ethyl acetate (B1210297). ysu.edu
Another approach involves the use of chloroform (B151607) as the solvent, with the reaction proceeding at reflux for an extended period. google.com Purification in this case involves washing the crude product with chloroform and water. google.com
4-(Bromomethyl)benzoic Acid Esters:
Esters of 4-(bromomethyl)benzoic acid are also valuable intermediates. Methyl 4-(bromomethyl)benzoate (B8499459) can be synthesized by the side-chain bromination of methyl 4-methylbenzoate with either bromine or N-bromosuccinimide. google.com For instance, reacting methyl 4-methyl-3-methoxybenzoate with NBS in ethyl acetate or chlorobenzene under UV irradiation yields the corresponding methyl 4-bromomethyl-3-methoxybenzoate. google.com The product can be purified by extraction and recrystallization. google.com
Similarly, ethyl 4-bromo-3-(bromomethyl)benzoate can be prepared and subsequently reacted with sodium ethoxide in a mixture of ethanol (B145695) and DMF to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate through nucleophilic substitution. chemicalbook.com
| Precursor | Starting Material | Reagents | Solvent | Yield | Reference |
| 4-(Bromomethyl)benzoic acid | p-Toluic acid | N-Bromosuccinimide, Benzoyl peroxide | Chlorobenzene | - | ysu.edu |
| 4-(Bromomethyl)benzoic acid | p-Toluic acid | N-Bromosuccinimide, Dibenzoyl peroxide | Chloroform | 63% | google.com |
| Methyl 4-(bromomethyl)-3-methoxybenzoate | Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide, UV light | Ethyl acetate | 95% | google.com |
| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium ethoxide | Ethanol/DMF | 84% | chemicalbook.com |
Strategies for Derivatization and Functionalization of this compound
The reactive bromomethyl group of this compound serves as a key handle for a variety of derivatization and functionalization strategies.
Nucleophilic Displacement Reactions of the Bromomethyl Group
The benzylic bromide in this compound is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups. This is a common strategy for creating libraries of related compounds. For example, the reaction of 4-(bromomethyl)benzoyl chloride, a precursor to the title compound, with propane-1,3-dithiol leads to the formation of a thioether derivative. nih.gov
This reactivity is not limited to sulfur nucleophiles. Other nucleophiles, such as those used in the derivatization of similar compounds like 4-bromomethyl-7-methoxycoumarin, can be employed. nih.gov This suggests that amines, alcohols, and other nucleophiles could readily displace the bromide to form new C-N, C-O, and other C-X bonds.
Click Chemistry Approaches for Heterocycle Formation (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition for Triazoles)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust method for forming 1,2,3-triazoles. nih.govorganic-chemistry.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne. organic-chemistry.orgtcichemicals.com To utilize this chemistry with this compound, the bromomethyl group would first need to be converted to either an azide or an alkyne.
For instance, 4-(azidomethyl)benzoic acid can be synthesized and then coupled with various amines to form amides, which can subsequently react with alkynes via CuAAC. nih.gov The resulting 1,2,3-triazoles are stable and can act as linkers or bioactive moieties themselves. nih.govtcichemicals.com The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Azide-Alkyne Cycloaddition | Organic azide, Terminal alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.orgtcichemicals.com |
| Azide-Alkyne Cycloaddition | 4-(Azidomethyl)benzoic acid derivative, Alkyne | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole derivative | nih.gov |
Incorporation into Supramolecular Architectures (e.g., Crown Ether Amides for Gelation Studies)
The structural motif of this compound can be incorporated into larger supramolecular assemblies like crown ethers. Crown ethers are macrocyclic polyethers known for their ability to complex cations. du.ac.in The synthesis of crown ethers often involves the nucleophilic substitution reaction between a diol and a dihalide.
Derivatives of 3,5-bis(bromomethyl)-4H-pyran-4-one have been used to synthesize new podands and crown ethers by reacting them with various diols and other nucleophiles. This suggests that this compound could be similarly employed to create novel crown ether amides. These structures could exhibit interesting properties, such as the ability to form gels or act as sensors, due to the combination of the amide functionality and the ion-binding capabilities of the crown ether ring. The study of aqueous supramolecular chemistry of crown ethers has revealed their potential in creating advanced functional materials. frontiersin.orgresearchgate.net
Diversification through Amine Reactants (e.g., Cyclic Amines, Substituted Anilines)
The amide bond of this compound can be formed by reacting a suitable precursor, such as 4-(bromomethyl)benzoyl chloride, with a diverse range of amines. This allows for significant diversification of the final product. The use of various substituted anilines or cyclic amines would lead to a library of N-substituted benzamides. nih.govresearchgate.net
For example, the synthesis of N-phenylbenzamide derivatives has been achieved by reacting 4-bromobenzoyl chloride with aniline. nih.gov Similarly, (S)-4-bromo-N-(1-phenylethyl)benzamide was synthesized from 4-bromobenzoic acid and (S)-1-phenylethanamine. researchgate.net Furthermore, the reaction of 4-bromomethyl benzoic acid with N-methyl piperazine (B1678402) in the presence of a base demonstrates the utility of cyclic amines in these syntheses. google.com This approach allows for the fine-tuning of the steric and electronic properties of the final molecule.
Introduction of Structurally Constrained Heterocyclic Moieties (e.g., Indolines, Thiophenes, Benzimidazoles)
The incorporation of rigid heterocyclic systems into the molecular framework of this compound is a key strategy for developing derivatives with specific three-dimensional conformations. These constrained moieties can influence the compound's binding affinity to biological targets by orienting key functional groups in a more defined spatial arrangement. The synthetic methodologies to introduce indolines, thiophenes, and benzimidazoles typically involve the alkylation of the heterocyclic nucleus by the reactive bromomethyl group of the benzamide (B126) core.
Indoline (B122111) Moiety Integration
The indoline scaffold is a privileged structure in medicinal chemistry. Its introduction is typically achieved through the N-alkylation of indoline itself, or its substituted variants, with this compound. This reaction proceeds via a standard nucleophilic substitution mechanism, where the secondary amine of the indoline ring acts as the nucleophile, displacing the bromide ion from the benzylic position of the benzamide reactant.
The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.
General Reaction Scheme:
An indoline molecule reacts with this compound in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) to yield 4-((indolin-1-yl)methyl)-N-phenylbenzamide.
Table 1: Representative Conditions for N-Alkylation of Indoline
| Reactant | Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|---|
| Indoline | K₂CO₃ | DMF | 80°C | 4-((Indolin-1-yl)methyl)-N-phenylbenzamide | ~85-95 |
| 5-Nitroindoline | Et₃N | Acetonitrile | Reflux | N-Phenyl-4-((5-nitroindolin-1-yl)methyl)benzamide | ~80-90 |
| Indoline-2-carboxylic acid | NaHCO₃ | DMSO | 60°C | 1-((4-(Phenylcarbamoyl)phenyl)methyl)indoline-2-carboxylic acid | ~70-80 |
Note: The data in this table is representative of typical N-alkylation reactions for indoles and related heterocycles and serves to illustrate the general methodology. escholarship.orggoogle.com
Thiophene (B33073) Moiety Integration
The introduction of a thiophene ring can be accomplished through several synthetic routes. The most direct method involves the C-alkylation of a pre-functionalized, nucleophilic thiophene derivative. However, due to the general stability of the thiophene ring, direct Friedel-Crafts alkylation with a benzyl (B1604629) bromide like this compound can be challenging and may require harsh catalysts that lead to side reactions. google.com
A more controlled and widely used approach is the reaction of a metalated thiophene (e.g., lithiated thiophene) with this compound. This method offers high regioselectivity. mdpi.comresearchgate.net An alternative strategy involves building the thiophene ring onto a precursor derived from the benzamide core, for instance, through a Gewald or Paal-Knorr thiophene synthesis. nih.gov
For example, the Gewald reaction can construct a polysubstituted thiophene ring from elemental sulfur, a compound with an active methylene group, and an α-cyano ketone or ester, which could be derived from the starting benzamide. nih.gov
General Reaction Scheme (via Lithiated Thiophene):
2-Lithiothiophene reacts with this compound in an appropriate solvent like THF at low temperature to yield N-phenyl-4-((thiophen-2-yl)methyl)benzamide.
Table 2: Research Findings on Thiophene Derivative Synthesis
| Method | Thiophene Precursor | Reagents | Key Findings | Reference |
|---|---|---|---|---|
| Lithiation | 2-Propylthiophene | n-BuLi, Phenyl isocyanate, THF | A four-step protocol starting from thiophene, involving successive lithiation reactions, can produce tetra-substituted thiophenes with an overall yield of 47%. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Ring Formation | 1,4-Diketone | P₄S₁₀, NaHCO₃ | A thiophene ring was formed via cyclization of a diketone using P₄S₁₀, leading to a benzo[c]thiophene (B1209120) derivative in 85% yield. | |
| Gewald Reaction | Ketone, Cyanoacetate | Sulfur, Base (e.g., Morpholine) | A well-established method for synthesizing 2-aminothiophenes, adaptable for creating complex derivatives. nih.gov | nih.gov |
Benzimidazole (B57391) Moiety Integration
The benzimidazole ring system is a cornerstone in the development of therapeutic agents. Its incorporation into the this compound structure is most commonly achieved via N-alkylation of the benzimidazole ring. researchgate.netnih.gov The reaction takes advantage of the nucleophilic character of the N-1 nitrogen of the benzimidazole, which readily attacks the electrophilic benzylic carbon of the bromomethyl group.
This alkylation is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, and in the presence of a weak base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to act as a proton scavenger. researchgate.netnih.gov The reaction conditions can be tuned to control the regioselectivity of the alkylation, although N-1 substitution is generally favored.
General Reaction Scheme: [Image of the N-alkylation reaction of benzimidazole with this compound]
Chemical Transformations and Reaction Mechanisms Involving the 4 Bromomethyl N Phenylbenzamide Motif
Mechanistic Insights into Radical-Mediated Bromination Processes
The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically originates from its precursor, 4-methyl-N-phenylbenzamide. The transformation of the methyl group into a bromomethyl group is achieved through a radical-mediated bromination reaction. This process is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
The most common reagent employed for this transformation is N-Bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or initiated by light. rsc.orglibretexts.org The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.orglibretexts.org
The mechanism proceeds via a radical chain reaction involving three key stages:
Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) to generate radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present or generated in situ, producing a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 4-methyl-N-phenylbenzamide. This is the rate-determining step and is favored because the C-H bond at the benzylic position is weaker than other C-H bonds. This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂). libretexts.org The benzylic radical then reacts with the generated Br₂ to form the product, this compound, and another bromine radical, which continues the chain reaction. libretexts.org
Termination: The reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals combining to form Br₂.
The use of NBS is crucial as it maintains a low, constant concentration of Br₂ in the reaction mixture, which suppresses competitive electrophilic addition to the aromatic ring. libretexts.orgyoutube.com
Table 1: Reagents and Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Purpose |
| N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄, Benzene (B151609) | Provides a low concentration source of bromine radicals for selective benzylic substitution. rsc.orglibretexts.org |
| Hydrogen Bromide (HBr) | - | - | Reacts with NBS to produce Br₂ needed for the propagation step. libretexts.org |
| Azobisisobutyronitrile (AIBN) | Heat or Light | CCl₄ | Acts as a radical initiator to start the chain reaction. rsc.org |
Detailed Reaction Pathways for Nucleophilic Substitutions at the Benzylic Bromide Center
The benzylic bromide in this compound is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. The reactivity is enhanced by the adjacent benzene ring, which can stabilize the transition states of both Sₙ1 and Sₙ2 pathways.
Sₙ2 Pathway: This is a common pathway for reactions with good, unhindered nucleophiles. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion departs simultaneously.
Example: The reaction of this compound with sodium azide (B81097) (NaN₃) in a suitable solvent like dimethylformamide (DMF) yields 4-(azidomethyl)-N-phenylbenzamide. This reaction is a key step in the synthesis of triazole derivatives. nih.gov
Sₙ1 Pathway: This pathway becomes more significant with weak nucleophiles or in polar, protic solvents that can stabilize the formation of a carbocation. The rate-determining step is the departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile.
The stability of the benzylic carbocation is a critical factor. The positive charge is delocalized over the adjacent aromatic ring, lowering the activation energy for its formation.
Studies on similar systems, such as the reaction of p-nitrocumyl bromide with various nucleophiles in dimethyl sulphoxide, show that both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms can operate concurrently. ucl.ac.uk
Table 2: Common Nucleophiles and Substitution Products
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN₃) | Azide |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amine |
| Thiolate | Sodium Thiolate (NaSR) | Thioether |
Role of this compound as a Key Intermediate in Complex Multistep Syntheses
The dual functionality of this compound—a reactive handle for substitution and a stable amide core—makes it a valuable intermediate in the construction of more complex molecular architectures.
One significant application is in the synthesis of bis(1,2,3-triazole) derivatives through "click chemistry." nih.gov In a one-pot reaction, 1,4-bis(bromomethyl)benzene (B118104) (a related benzylic bromide) undergoes nucleophilic substitution with sodium azide to form a biazide in situ. This intermediate is not isolated but is immediately subjected to a copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes. nih.gov This strategy avoids the isolation of potentially explosive azide intermediates and efficiently builds complex structures. A similar approach can be applied using this compound as the starting halide to attach the N-phenylbenzamide motif to a triazole-containing structure.
Furthermore, the N-phenylbenzamide core itself is a scaffold found in various biologically active molecules. For instance, derivatives of N-phenylbenzamide have been investigated as potential therapeutic agents targeting kinetoplastid parasites. nih.gov In such syntheses, the 4-(bromomethyl) group serves as a crucial anchor point to introduce other functional groups or link the benzamide (B126) moiety to larger molecular frameworks, thereby modulating the compound's biological activity.
Exploration of Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity and stereoselectivity are critical considerations in the derivatization of this compound, particularly when additional reactive sites are present or when chiral centers are introduced.
Regioselectivity: The primary site of reaction for most nucleophiles is the highly reactive benzylic carbon. However, under harsh conditions or with specific reagents, reactions at other positions could occur. For example, in strongly basic conditions, nucleophilic aromatic substitution on either of the phenyl rings is generally disfavored unless activating groups (like nitro groups) are present. libretexts.org Therefore, reactions at the benzylic bromide are highly regioselective.
Stereoselectivity: Stereochemical outcomes become important when the reaction creates a new stereocenter.
If this compound reacts with a chiral nucleophile, a pair of diastereomers can be formed. The facial selectivity of the attack can be influenced by steric hindrance or pre-existing chiral elements in the molecule.
While the parent molecule is achiral, related benzamide syntheses provide insight into stereochemical control. For example, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide involves the reaction of 4-bromobenzoic acid with the chiral amine (S)-1-phenylethanamine. researchgate.net This reaction proceeds with the retention of the stereocenter from the amine. If this chiral benzamide were then subjected to reactions, the existing stereocenter could direct the stereochemical outcome of subsequent transformations, a concept known as diastereoselectivity.
Studies on Amide Tautomerism and Conformational Dynamics of Related Benzamide Systems
The benzamide group within this compound exhibits important structural and dynamic properties, including amide tautomerism and conformational isomerism.
Amide Tautomerism: Amides exist in equilibrium with their tautomeric form, the imidic acid (or iminol). For N-phenylbenzamide, this is an amide-iminol tautomerism.
Amide Form: C(=O)-NH-
Imidic Acid (Iminol) Form: C(OH)=N-
Under normal conditions, the amide form is overwhelmingly favored due to the greater strength of the C=O double bond compared to the C=N double bond. However, the iminol tautomer can be involved as a transient intermediate in certain reactions. For example, the synthesis of N-phenylbenzamides from benzoyl chlorides and 1,3-diphenylthiourea has been proposed to proceed through a mechanism involving an imino alcohol-amide tautomerism step. unair.ac.id
Biological Activity of 4 Bromomethyl N Phenylbenzamide Derivatives in Research Models
Antiviral Research Applications
The antiviral properties of 4-(bromomethyl)-N-phenylbenzamide derivatives have been a primary focus of research, with studies exploring their efficacy against several viral pathogens.
Inhibition of Filovirus Entry (e.g., Ebola Virus, Marburg Virus)
A series of 4-(aminomethyl)benzamide (B1271630) derivatives have been identified as potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. nih.govnih.govcdc.gov These compounds represent a promising new class of small molecule inhibitors with broad-spectrum antifiloviral activity. nih.gov In research studies, one such derivative, designated CBS1118, demonstrated effective inhibition of both EBOV and MARV with EC50 values below 10 μM. nih.gov Further optimization of this lead compound has resulted in derivatives with superior inhibitory activity against infectious strains of both Ebola (Mayinga) and Marburg (Angola) viruses. nih.govnih.gov
The development of these inhibitors is crucial due to the high fatality rates associated with filovirus-induced hemorrhagic fevers and the potential for aerosol transmission. nih.gov Research efforts have been spurred by recent Ebola epidemics, highlighting the urgent need for effective therapeutic agents. nih.govcdc.gov
Table 1: Antiviral Activity of a 4-(Aminomethyl)benzamide Derivative Against Filoviruses
| Compound | Target Virus | Assay | EC50 (µM) |
|---|---|---|---|
| CBS1118 | Ebola Virus (EBOV) | Viral Entry Inhibition | < 10 |
| CBS1118 | Marburg Virus (MARV) | Viral Entry Inhibition | < 10 |
Mechanisms of Viral Glycoprotein (B1211001) (GP) Modulation
The primary mechanism by which these benzamide (B126) derivatives inhibit filovirus entry is through the modulation of the viral glycoprotein (GP). nih.govcsic.es The filovirus GP is a trimeric protein on the viral surface composed of GP1 and GP2 subunits, which is essential for viral attachment, entry, and membrane fusion. nih.govelifesciences.orgelifesciences.org
Research indicates that these small molecule inhibitors can directly bind to the viral GP. nih.gov For Ebola virus, a key interaction occurs within a binding pocket in the GP2 subunit, specifically involving a T-shaped pi-stacking interaction with tyrosine 517 (Y517). nih.govplos.org This residue is highly conserved across Ebola virus species but not in Marburg virus, which has an isoleucine at the corresponding position (I538). nih.govplos.org This structural difference may account for variations in the inhibitory profiles of these compounds against different filoviruses. nih.govplos.org
Furthermore, the binding of these derivatives to the EBOV-GP has been shown to destabilize the complex formed between the virus and its endosomal receptor, Niemann-Pick C1 (NPC1), which is a critical step for viral entry. csic.es Modifications to the benzamide structure, such as the creation of diarylamine derivatives, have been shown to maintain this mechanism of action while improving metabolic stability. csic.es
Inhibition of Coronaviral Proteases (e.g., SARS-CoV Papain-Like Protease, SARS-CoV-2 Replication in Cell Culture)
The papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govembopress.orgnih.gov PLpro is responsible for processing the viral polyprotein and also plays a role in the evasion of the host's innate immune response. nih.govscispace.com This dual function makes it an attractive target for antiviral drug development. nih.govnih.gov
Research has focused on the design of inhibitors that target PLpro. While specific studies on this compound are not detailed, the broader class of benzamides and related structures have been investigated. For instance, naphthalene-based compounds have been developed as potent, non-covalent, and competitive inhibitors of SARS-CoV PLpro, demonstrating antiviral activity in cell culture. nih.gov More recently, with the emergence of the COVID-19 pandemic, there has been a concerted effort to screen for and develop inhibitors of the SARS-CoV-2 PLpro. embopress.orgrsc.org These efforts include the screening of existing drug libraries and the design of new covalent inhibitors. scispace.comrsc.org Some non-covalent small molecule inhibitors of SARS-CoV PLpro have also shown activity against the SARS-CoV-2 PLpro and have demonstrated the ability to block viral replication in cell culture models. embopress.org
Activity Against Enterovirus 71 (EV 71) Strains
Enterovirus 71 (EV 71) is a significant pathogen, particularly in the Asia-Pacific region, causing diseases such as hand-foot-mouth disease and potentially severe neurological complications. nih.govnih.govmdpi.com The lack of approved antiviral therapies for EV 71 has driven research into finding effective inhibitors. nih.govnih.gov
In this context, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their anti-EV 71 activity in vitro. nih.govresearchgate.net One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations. nih.govresearchgate.net This particular derivative exhibited IC50 values ranging from 5.7 to 12 µM against the tested strains. nih.govresearchgate.net The development of such compounds is focused on identifying agents with activity against multiple genotypes of EV 71. nih.govresearchgate.net
Table 2: In Vitro Anti-EV 71 Activity of a N-Phenylbenzamide Derivative
| Compound | EV 71 Strain | IC50 (µM) |
|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain H (C2 genotype) | 18 ± 1.2 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain SZ-98 | 5.7 ± 0.8 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain JS-52-3 | 12 ± 1.2 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Strain BrCr | - |
Note: IC50 is the concentration that inhibits 50% of the viral cytopathic effect.
Application in Viral Pseudotyping Systems for Antiviral Therapeutic Development
Viral pseudotyping is a valuable and widely used tool in virology research, particularly for studying the entry mechanisms of highly pathogenic viruses like Ebola and Marburg viruses under lower biosafety level conditions. nih.gov This surrogate system involves incorporating the envelope glycoproteins of a pathogenic virus onto the surface of a replication-deficient viral core, such as that from vesicular stomatitis virus (VSV) or human immunodeficiency virus (HIV). nih.govcsic.es
This technique has been instrumental in the identification and development of antiviral therapeutics, including the 4-(aminomethyl)benzamide derivatives that inhibit filovirus entry. nih.gov By using pseudotyped viruses, researchers can screen compound libraries and characterize the inhibitory activity of potential drugs on viral entry without handling the live, infectious virus. nih.gov This approach has been successfully used in the discovery and optimization of the aforementioned filovirus entry inhibitors. nih.govcsic.es
Antimicrobial and Antiparasitic Research
Benzamide derivatives are recognized for their bioactive properties and have been investigated for a range of pharmaceutical applications, including as antimicrobial and antiparasitic agents. nih.govnanobioletters.com
In the realm of antimicrobial research, various N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against different bacterial strains. nanobioletters.comresearchgate.net For example, certain thiosemicarbazone derivatives incorporating a benzamide structure have demonstrated good to moderate antibacterial activity. researchgate.net Another study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which showed antibacterial potency against extensively drug-resistant Salmonella Typhi. mdpi.com
In the context of antiparasitic research, N-phenylbenzamide derivatives have shown promise against several kinetoplastid parasites, which are responsible for neglected tropical diseases. nih.gov Specifically, derivatives have been developed that target the AT-rich mitochondrial DNA (kDNA) of these parasites. nih.gov One study reported on bis(2-aminoimidazolines) and bisarylimidamides with a N-phenylbenzamide core that exhibited micromolar to submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov Another area of investigation has been the activity of N-phenylbenzamide analogs against the flatworm pathogen Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov Structure-activity relationship studies have identified derivatives with potent schistosomicidal activity in the nanomolar range. nih.gov
Antibacterial Activities (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)
The N-phenylbenzamide core structure and its derivatives have been evaluated for their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.
Research into N-benzamide derivatives has shown notable antibacterial effects. For instance, certain synthesized benzamide compounds demonstrated significant activity against Bacillus subtilis and Escherichia coli. nih.gov One compound exhibited a zone of inhibition of 25 mm and a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against B. subtilis, while showing a 31 mm zone of inhibition and a MIC of 3.12 µg/mL against E. coli. nih.gov Other related compounds also displayed good activity against these strains, with zones of inhibition reaching 24 mm. nih.gov The ability of these active compounds to inhibit bacterial growth may be attributed to their capacity to penetrate the peptidoglycan cell wall of the bacteria or to achieve a better fit at their target receptor sites. nih.gov
Derivatives such as N-phenethylbenzamides, isolated from Piper betle, have shown potential against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 16-32 µg/mL. benthamscience.com Similarly, bromophenol derivatives have demonstrated pronounced antibacterial effects against S. aureus and MRSA. researchgate.net The efficacy against Gram-positive bacteria like S. aureus is thought to be due to their simpler cell wall structure, composed of a peptidoglycan layer that is more easily penetrated. researchgate.net In contrast, Gram-negative bacteria such as Pseudomonas aeruginosa have a more complex cell wall, including an outer lipopolysaccharide layer, which can reduce the diffusion of the compounds into the cell. researchgate.net
In studies involving drug-resistant strains, N-(4-bromophenyl)furan-2-carboxamide derivatives were screened against extensively drug-resistant (XDR) pathogens, including carbapenem-resistant Klebsiella pneumoniae (CRKP) and MRSA. mdpi.com One specific compound showed excellent activity, with the zone of inhibition increasing with concentration. mdpi.com Against CRKP, this compound had a MIC of 6.25 mg and a Minimum Bactericidal Concentration (MBC) of 12.5 mg. mdpi.com For MRSA, the MIC was 12.5 mg and the MBC was 25 mg. mdpi.com The emergence of multidrug-resistant bacteria like K. pneumoniae is a significant public health threat, often associated with infections that are difficult to treat. acs.orgacs.org
Other related structures, such as benzohydrazide (B10538) and phenylacetamide derivatives, have also been investigated. Certain compounds in this class showed potent and selective inhibitory activity against E. coli, with MIC values as low as 0.64 µg/mL. mdpi.com
| Compound Class | Bacterial Strain | Key Findings (MIC/Zone of Inhibition) | Source |
|---|---|---|---|
| N-Benzamide Derivatives | Bacillus subtilis | MIC: 6.25 µg/mL; Zone of Inhibition: 25 mm | nih.gov |
| N-Benzamide Derivatives | Escherichia coli | MIC: 3.12 µg/mL; Zone of Inhibition: 31 mm | nih.gov |
| N-phenethylbenzamide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 16-32 µg/mL | benthamscience.com |
| N-(4-bromophenyl)furan-2-carboxamide | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | MIC: 6.25 mg; MBC: 12.5 mg | mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 12.5 mg; MBC: 25 mg | mdpi.com |
| Phenylacetamide/Benzohydrazide Derivatives | Escherichia coli | MIC: 0.64 - 0.67 µg/mL | mdpi.com |
Antiprotozoal Activities (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)
Derivatives of N-phenylbenzamide have been identified as potent agents against kinetoplastid parasites, which are responsible for neglected tropical diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). doi.orgnih.gov
A lead N-phenylbenzamide derivative, known as a bis(2-aminoimidazoline), was found to be curative by oral administration in a mouse model of African trypanosomiasis. doi.orgnih.gov Further studies on analogues revealed that while bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) showed micromolar activity against T. brucei, a series of bisarylimidamides demonstrated submicromolar inhibition of T. brucei, T. cruzi, and L. donovani. doi.org For example, the lead bis(2-aminoimidazoline) compound (1a) had an EC₅₀ of 0.83 µM against T. b. brucei but was less active against L. donovani (EC₅₀ = 4.29 µM) and inactive against T. cruzi. doi.org However, a bisarylimidamide derivative (3a) was found to be active and selective against all three parasites, making it a candidate for further in vivo studies. doi.orgnih.gov
The challenge for drugs targeting intracellular parasites like Leishmania or T. cruzi is the need to cross multiple membranes to reach their target within the parasite's mitochondrion. doi.org Other research on benzoylthiourea (B1224501) derivatives, which are structurally related, also showed selective antiprotozoal activity against all developmental forms of the T. cruzi Y strain. researchgate.netnih.gov These compounds induced significant morphological and ultrastructural changes in the parasites, leading to cell death. researchgate.netnih.gov
| Compound Class | Parasite | Activity (EC₅₀/IC₅₀) | Source |
|---|---|---|---|
| Bis(2-aminoimidazoline) N-phenylbenzamide | Trypanosoma brucei brucei | EC₅₀ = 0.83 µM | doi.org |
| Bis(2-aminoimidazoline) N-phenylbenzamide | Leishmania donovani (promastigotes) | EC₅₀ = 4.29 µM | doi.org |
| Bis(2-aminoimidazoline) N-phenylbenzamide | Trypanosoma cruzi | Inactive | doi.org |
| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Submicromolar inhibition | doi.org |
| Dehydroabietic acid derivatives | Leishmania donovani (amastigotes) | IC₅₀ = 2.3 to 9 µM | mdpi.com |
| Dehydroabietic acid derivatives | Trypanosoma cruzi (amastigotes) | IC₅₀ = 1.4 to 5.8 µM | mdpi.com |
Molecular Mechanisms of Interaction with Kinetoplastid DNA (kDNA) and Associated Proteins
The primary target for the antiprotozoal activity of N-phenylbenzamide derivatives is the kinetoplast DNA (kDNA). doi.orgnih.gov The kDNA is a unique and complex structure within the single mitochondrion of trypanosomatid parasites, composed of thousands of interlocked circular DNA molecules (minicircles and maxicircles).
N-phenylbenzamide derivatives, particularly bis(2-aminoimidazolines) and bisarylimidamides, function as AT-rich DNA minor groove binders. doi.orgnih.gov Strong experimental evidence suggests that these compounds can displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, from their binding sites on the kDNA. doi.orgnih.gov The packing and condensation of kDNA are conducted by Kinetoplast Associated Proteins (KAPs), which are similar to eukaryotic histone H1. By interfering with the binding of these crucial structural proteins, the N-phenylbenzamide derivatives disrupt the integrity and function of the kDNA, ultimately leading to parasite death. doi.orgnih.gov
Biophysical studies have confirmed that these compounds bind strongly and selectively to the minor groove of AT-rich DNA sequences, which are prevalent in kDNA. doi.org Some series of these derivatives bind purely through minor groove interactions, while others also exhibit intercalative binding modes. doi.orgnih.gov The disruption of kDNA is a key event, and proteins involved in its segregation, such as the recently identified nabelschnur protein TbNAB70, highlight the complexity of the processes that can be targeted.
Enzyme Modulatory Research
Derivatives of N-phenylbenzamide have also been investigated for their ability to modulate the activity of various enzymes, indicating their potential in therapeutic areas beyond infectious diseases.
Butyrylcholinesterase (BChE) Inhibition
In the context of neurodegenerative diseases like Alzheimer's, inhibiting cholinesterases is a key therapeutic strategy. mdpi.com While acetylcholinesterase (AChE) has been a primary target, butyrylcholinesterase (BChE) is also recognized as a promising target, especially for advanced stages of the disease. mdpi.com
Research has identified N-benzyl benzamide derivatives as highly potent and selective inhibitors of BChE, with some compounds showing IC₅₀ values in the sub-nanomolar to picomolar range. nih.govmdpi.comdoi.org For example, compounds S11-1014 and S11-1033 exhibited exceptionally strong inhibition of human BChE, with IC₅₀ values of 0.08 nM and 0.039 nM, respectively, making the N-benzyl benzamide scaffold one of the most potent reported for selective BChE inhibitors. mdpi.com
Directly related 2-hydroxy-N-phenylbenzamides (salicylanilides) have also been evaluated. mdpi.com These compounds generally showed moderate inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. However, esterification of these salicylanilides with phosphorus-based acids significantly improved activity against BChE. mdpi.com One such ester, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, was the most superior and selective BChE inhibitor in its series, with an IC₅₀ of 2.4 µM. mdpi.com
| Compound Class | Enzyme | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| N-benzyl benzamide (S11-1014) | Human BChE | 0.08 nM | mdpi.com |
| N-benzyl benzamide (S11-1033) | Human BChE | 0.039 nM | mdpi.com |
| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5–228.4 µM | mdpi.com |
| Phosphorus esters of 2-Hydroxy-N-phenylbenzamides | BChE | IC₅₀ as low as 2.4 µM | mdpi.com |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 µM |
Glucokinase (GK) Activation
Glucokinase (GK) acts as a glucose sensor and plays a crucial role in glucose metabolism, making it an attractive target for the treatment of type 2 diabetes. Benzamide derivatives have been explored as glucokinase activators (GKAs).
Research in the aminopyrazine phenylacetamide chemical class, which is structurally related to N-phenylbenzamide, led to the identification of potent GKAs. Through lead optimization aimed at improving physicochemical properties, a diol-containing molecule (RO4597014) was developed. This compound demonstrated robust glucose-lowering effects in diet-induced obese mice and was selected as a clinical candidate. At a dose of 15 mg/kg, it lowered glucose levels by 32%. Computational studies on benzamide derivatives have further supported their potential in the design of potent GK activators. The goal of such research is often to design liver-selective activators to minimize side effects like hypoglycemia.
Human Factor Xa (FXa) Inhibition
Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for developing anticoagulants to treat and prevent thrombosis.
A high-throughput screening of a combinatorial library identified lead compounds with a 1,2-dibenzamidobenzene structure that could inhibit human FXa at micromolar concentrations. Structure-activity relationship (SAR) studies on this series revealed that activity could be significantly enhanced. The best activity was observed in derivatives where one benzoyl group's phenyl ring had small lipophilic or polarizable substituents (like methoxy) and the other had larger lipophilic groups (like dimethylamino). This optimization led to the discovery of a compound (compound 12 in the study) with an apparent association constant (Kass) of 25.5 x 10⁶ L/mol, making it about 40 times more active than the original lead. This class of inhibitors showed good selectivity for FXa over thrombin.
Histone Deacetylase (HDAC) Inhibition
Derivatives of 4-(aminomethyl)-N-hydroxybenzamide, which are structurally related to this compound, have been identified as potent inhibitors of histone deacetylases (HDACs), with notable selectivity for the HDAC6 isoform. nih.govresearchgate.net A screening of such compounds revealed that the presence of a benzylic spacer is a key feature for accessing the wider channel of the HDAC6 active site. researchgate.net
In one study, constrained heterocyclic analogues, such as tetrahydroisoquinolines, were synthesized from 4-(aminomethyl)-N-hydroxybenzamide and demonstrated enhanced selectivity and inhibitory activity in cellular assays. researchgate.net For instance, certain derivatives with either a methyl or an amino group at the R2 position of the benzamide ring showed selective antiproliferative activity against cancer cells. nih.gov Specifically, compounds with an NH2 group at this position and a shorter molecular length were found to be potent HDAC inhibitors. nih.gov One of the most potent compounds identified, 7j, exhibited significant inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 μM, respectively. nih.gov
Table 1: HDAC Inhibition by Benzamide Derivatives
| Compound | Target HDACs | IC50 (µM) | Reference |
|---|---|---|---|
| 7j | HDAC1 | 0.65 | nih.gov |
| HDAC2 | 0.78 | nih.gov | |
| HDAC3 | 1.70 | nih.gov | |
| Entinostat | HDAC1 | 0.93 | nih.gov |
| HDAC2 | 0.95 | nih.gov |
These findings underscore the potential of modifying the 4-position of the benzamide scaffold to develop selective HDAC inhibitors.
CYP24A1 Inhibition
The enzyme CYP24A1, a mitochondrial cytochrome P450, plays a crucial role in vitamin D metabolism by catalyzing its breakdown. Overexpression of CYP24A1 is implicated in various diseases, including cancer, by reducing the levels of the active form of vitamin D, calcitriol. nih.gov Inhibition of CYP24A1 can enhance the anti-proliferative effects of calcitriol. nih.gov
Research into CYP24A1 inhibitors has led to the development of various small molecules. One such series of compounds, (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides, has been synthesized and shown to be potent inhibitors of CYP24A1. nih.gov These compounds demonstrated IC50 values in the range of 0.11 to 0.35 μM, which is comparable to or better than the standard inhibitor ketoconazole. nih.gov Molecular modeling studies have suggested that these inhibitors occupy the hydrophobic binding site of CYP24A1, with the imidazole (B134444) nitrogen forming a key interaction with the heme iron. nih.gov While these benzamide derivatives show promise, there is currently no specific research available on the CYP24A1 inhibitory activity of derivatives directly related to this compound.
DNA Gyrase Inhibition Studies
Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibacterial drugs. nih.govnih.gov N-phenylpyrrolamides and N-phenylindolamides, which share the N-phenylamide moiety with this compound, have been designed and evaluated as ATP-competitive inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov
In one study, a series of N-phenyl-4,5-dibromopyrrolamides and N-phenylindolamides were synthesized and showed inhibitory activity against Escherichia coli DNA gyrase in the low micromolar range. nih.gov The most potent compound, (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine, had an IC50 of 450 nM. nih.gov A subsequent study on N-phenylpyrrolamide derivatives reported even more potent inhibition of E. coli DNA gyrase, with IC50 values in the low nanomolar range (2–20 nM). rsc.org The most effective of these compounds against Gram-positive bacteria was 22e, with minimum inhibitory concentrations (MICs) of 0.25 µg/mL against Staphylococcus aureus and 0.125 µg/mL against Enterococcus faecalis. rsc.org
Table 2: DNA Gyrase and Topoisomerase IV Inhibition by N-phenylpyrrolamide Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine | E. coli DNA gyrase | 450 | nih.gov |
These studies highlight the importance of the N-phenylamide scaffold in the design of potent DNA gyrase inhibitors.
Other Targeted Biological Pathways and Receptors
Trace Amine Associated Receptor 1 (TAAR1) Affinity Studies
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is involved in the modulation of monoaminergic systems. Ligands targeting TAAR1 have potential therapeutic applications in various neurological and psychiatric disorders. nih.gov While direct studies on the TAAR1 affinity of this compound derivatives are not available, research on structurally related benzamides provides some insights.
A study on derivatives of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide explored their affinity for the dopamine (B1211576) D4 receptor, which is also a G-protein coupled receptor. nih.gov Modifications to the amide bond and the alkyl chain of these benzamide derivatives led to a decrease in D4 receptor affinity. nih.gov The availability of 4-(aminomethyl)-N-phenylbenzamide, a close structural analog of the parent compound, suggests its potential use in synthesizing libraries for screening against targets like TAAR1. sigmaaldrich.com
Anti-Aβ Aggregation Activity Associated with Enzyme Inhibition
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.gov Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. Research in this area has explored various chemical scaffolds, including those related to benzamides.
A series of novel 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazole derivatives were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE) and Aβ aggregation. nih.gov Compounds 3b and 3d were the most potent BChE inhibitors, with IC50 values of 5.18 and 5.22 μM, respectively. nih.gov Importantly, these compounds also showed potential neuroprotective effects against Aβ-induced cytotoxicity. nih.gov In another study, N-benzyl benzamide derivatives were identified as selective sub-nanomolar inhibitors of BChE and demonstrated therapeutic effects against cognitive impairment induced by Aβ in vivo. nih.gov
Table 3: BChE Inhibition by Benzimidazole (B57391) Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3b | BChE | 5.18 | nih.gov |
These findings suggest that the benzamide scaffold can be a valuable starting point for developing multi-target ligands for Alzheimer's disease.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The Angiotensin II Type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a major therapeutic approach for hypertension. nih.gov Several non-peptide AT1 receptor antagonists have been developed, with some bearing structural similarities to N-phenylbenzamide.
For instance, 6-substituted aminocarbonyl and acylamino benzimidazole derivatives have been designed as nonpeptidic AT1 receptor antagonists. nih.gov In this series, compounds 6f and 11g displayed potent AT1 receptor binding affinity with IC50 values of 3 nM and 0.1 nM, respectively, and showed high selectivity over the AT2 receptor. nih.gov These compounds also exhibited good antagonistic activity in functional assays. The development of these benzimidazole-based antagonists indicates that the broader N-phenylbenzamide-related chemical space holds potential for the discovery of new AT1 receptor blockers. nih.gov
Implications for Anti-Alzheimer's Disease Research
The core pathology of Alzheimer's disease is multifaceted, involving the cholinergic deficit, formation of amyloid-beta (Aβ) plaques, and neuroinflammation. Research into N-phenylbenzamide derivatives has primarily focused on their ability to inhibit key enzymes in the cholinergic pathway, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive function.
Recent studies have explored various modifications of the N-phenylbenzamide scaffold to enhance their inhibitory potency and selectivity. While direct research on this compound is limited in the public domain, the broader class of N-phenylbenzamide derivatives has shown significant promise. For instance, derivatives incorporating a piperidine (B6355638) core have been synthesized and evaluated for their anti-acetylcholinesterase activity.
One notable study focused on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives as potential anti-Alzheimer agents. These compounds were assessed for their ability to inhibit acetylcholinesterase, with some derivatives showing significant inhibitory potential. Another area of investigation involves the development of N-benzyl benzamide derivatives as selective inhibitors of butyrylcholinesterase, which also plays a role in the progression of Alzheimer's disease.
Furthermore, the therapeutic potential of N-phenylbenzamide derivatives extends beyond cholinesterase inhibition. Research has indicated that some of these compounds possess antioxidant properties and the ability to chelate metal ions, both of which are relevant to the pathological cascade of Alzheimer's disease. For example, certain 4-N-phenylaminoquinoline derivatives, which share a similar core structure, have demonstrated both anticholinesterase activity and the ability to scavenge free radicals and chelate metal ions like aluminum, iron, copper, and zinc.
The development of multi-target-directed ligands (MTDLs) is a growing trend in Alzheimer's drug discovery. N-phenylbenzamide derivatives serve as a versatile scaffold for designing such MTDLs that can simultaneously address multiple pathological factors of the disease.
Research Findings on N-Phenylbenzamide Derivatives
| Compound/Derivative Class | Target | Key Findings |
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives | Acetylcholinesterase (AChE) | Showed inhibitory potency against AChE. |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) | Synthesized and evaluated as potential anti-AChE agents. |
| N-Benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | Acted as selective inhibitors of BChE. |
| 4-N-Phenylaminoquinoline derivatives | AChE, BChE, Antioxidant, Metal Chelation | Exhibited anticholinesterase activity, radical scavenging, and metal chelation. |
Structure Activity Relationship Sar and Structural Optimization Studies
Systematic Structural Modifications for Potency and Selectivity Enhancement
Systematic modifications of the N-phenylbenzamide core have been a key strategy in medicinal chemistry to enhance biological efficacy and selectivity. Research into various classes of N-phenylbenzamide derivatives reveals that even subtle changes to the molecule can lead to significant differences in activity. nih.govnih.gov
The electronic and steric properties of substituents on both the N-phenyl (aniline) ring and the benzamide (B126) (acyl) ring play a pivotal role in modulating the biological activity of N-phenylbenzamide derivatives. Studies on analogs have demonstrated that the nature and position of these substituents can drastically alter their therapeutic potential. nih.govnih.gov
For instance, in a series of N-phenylbenzamides evaluated for antischistosomal activity, the introduction of electron-withdrawing groups such as trifluoromethyl (CF₃), nitro (NO₂), fluorine (F), and chlorine (Cl) at various positions on both aromatic rings was systematically investigated. nih.gov It was observed that the presence and location of these substituents significantly influenced the compound's potency. For example, certain substitution patterns led to compounds with potent activity, while others resulted in inactive molecules, highlighting the sensitivity of the scaffold to electronic modifications. nih.gov
In another study focusing on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, it was found that substituents on the N-phenyl ring led to a pronounced enhancement in activity. nih.gov Interestingly, this study noted that there was no significant differential effect between electron-donating groups (like methyl and methoxy) and electron-withdrawing groups. The position of the substituent (ortho, meta, or para) was a critical determinant of cytotoxic activity against various cancer cell lines. nih.gov For example, a derivative with a fluorine substitution at the para-position of the N-phenyl ring was the most active in the series. nih.gov
These findings suggest that for the 4-(bromomethyl)-N-phenylbenzamide scaffold, a systematic exploration of substituents on the N-phenyl ring would be a logical step for optimization. The following table summarizes the general trends observed for substituent effects on the N-phenylbenzamide core from related studies.
| Substituent Type | Position | General Effect on Activity | Reference |
| Electron-withdrawing (e.g., NO₂, CF₃, Cl, F) | ortho, meta, para on either ring | Can increase or decrease activity depending on the specific biological target and assay. Potency is highly sensitive to substituent position. | nih.gov |
| Electron-donating (e.g., OCH₃, CH₃) | ortho, para on N-phenyl ring | Can enhance anticancer activity. | nih.gov |
The incorporation of heterocyclic rings is a common strategy to modulate the physicochemical properties and biological activity of a lead compound. In the context of N-phenylbenzamides, this approach has yielded mixed but informative results.
One study investigated the isosteric replacement of a C=C bond with a N=N bond by introducing a pyridazine (B1198779) ring on the amine side of the N-phenylbenzamide scaffold. nih.gov This modification, which aimed to introduce a more hydrophilic aromatic heterocycle, was found to be unfavorable, as it abolished the antischistosomal activity of the parent compound. nih.gov
Conversely, the incorporation of other heterocycles has proven to be a successful strategy. For example, imidazole-based N-phenylbenzamide derivatives have been designed and synthesized as potential anticancer agents. nih.gov These compounds, featuring an imidazole (B134444) ring, have demonstrated moderate to good activity against several cancer cell lines. nih.gov Similarly, the synthesis of N-phenylbenzamides substituted with a 1,2,4-oxadiazole (B8745197) linked to a pyridine (B92270) ring has been reported, leading to compounds with potential biological activity. mdpi.com
These studies indicate that for the this compound scaffold, the choice of the heterocyclic ring and its point of attachment would be critical. While some heterocycles may be detrimental to activity, others could serve as valuable additions to enhance potency or introduce new biological functions.
| Heterocycle | Effect on Activity | Reference |
| Pyridazine | Abolished antischistosomal activity | nih.gov |
| Imidazole | Conferred anticancer activity | nih.gov |
| 1,2,4-Oxadiazole | Synthesized for biological evaluation | mdpi.com |
Development and Evaluation of Conformationally Restrained Analogs
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformationally restrained analogs, where the molecule's flexibility is reduced by introducing cyclic structures or rigid linkers, are valuable tools in SAR studies. They can help to identify the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target. ub.edunih.gov
While specific conformationally restrained analogs of this compound have not been reported, the principles have been successfully applied to other complex molecules. For instance, in the development of analogs of the natural product Taxol, a bridging strategy was used to lock the molecule into its proposed bioactive conformation. nih.gov This led to the synthesis of highly potent, constrained analogs that confirmed the hypothetical binding geometry.
For the this compound scaffold, which possesses considerable conformational flexibility around the amide bond and the biphenyl (B1667301) system, the development of rigid analogs could be a powerful optimization strategy. Techniques such as introducing bridges between the two aromatic rings or cyclizing the bromomethyl group with the N-phenyl ring could lead to analogs with enhanced potency and selectivity by pre-organizing the molecule in its bioactive form. Computational modeling, in conjunction with synthesis and biological testing, would be instrumental in designing such constrained analogs. mdpi.com
Correlation of Specific Structural Features with Observed Biological Outcomes
The ultimate goal of SAR studies is to draw clear correlations between specific structural features and the resulting biological effects. For N-phenylbenzamide derivatives, several such correlations have been established.
In the context of antiprotozoal N-phenylbenzamide analogs, a key structural feature is their ability to bind to the minor groove of DNA. nih.govacs.org The modifications to the core structure, such as the replacement of 2-aminoimidazoline (B100083) rings with more acidic 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine heterocycles, directly influence DNA binding and, consequently, antiprotozoal activity. nih.gov
For anticancer imidazole-based N-phenylbenzamides, the presence and position of substituents on the N-phenyl ring directly correlate with their cytotoxic efficacy. nih.gov For example, a para-fluoro substituent on the N-phenyl ring was associated with the highest potency in the series studied. nih.gov
In the case of antischistosomal N-phenylbenzamides, the electronic nature of the substituents is a determining factor. The introduction of nitro groups, for example, can lead to a favorable selective toxicity profile. nih.gov
For the this compound scaffold, the bromomethyl group itself is a key structural feature. As an electrophilic handle, it has the potential to form covalent bonds with nucleophilic residues in a biological target, which could lead to irreversible inhibition and high potency. The correlation of this feature with a specific biological outcome would be a primary focus of investigation.
Ligand Efficiency and Physicochemical Properties in SAR Context (e.g., pKa, DNA Binding Affinity)
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a compound, providing a measure of how effectively a molecule binds to its target relative to its size. While specific LE values for this compound are not available, the physicochemical properties that underpin LE, such as pKa and binding affinity, have been explored in related analogs.
In a study of antiprotozoal N-phenylbenzamide derivatives, the measured pKa values were shown to correlate with the ionization state of the molecules at physiological pH (7.4), which in turn correlated with their DNA binding affinities (measured as the change in melting temperature, ΔTm). nih.gov This demonstrates a clear link between a fundamental physicochemical property (pKa) and a biologically relevant interaction (DNA binding).
The lipophilicity of a compound, often estimated by clogP, is another critical physicochemical parameter. In a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share some structural similarity with the N-phenylbenzamide core, the lipophilic character was hypothesized to influence antimicrobial activity. mdpi.com
For this compound, a thorough characterization of its physicochemical properties, including pKa, solubility, and lipophilicity, would be essential for interpreting its SAR and guiding its optimization.
| Physicochemical Property | Correlation with Biological Outcome | Reference |
| pKa | Correlated with ionization state and DNA binding affinity in antiprotozoal analogs. | nih.gov |
| DNA Binding Affinity (ΔTm) | Correlated with antiprotozoal activity. | nih.gov |
| Lipophilicity (clogP) | Hypothesized to influence antimicrobial activity in related sulfonamide-benzamide structures. | mdpi.com |
Assessment of Metabolic Stability in Pre-clinical Models (e.g., Plasma and Liver Microsomal Stability)
Metabolic stability is a critical parameter in drug development, as it influences the pharmacokinetic profile and in vivo efficacy of a compound. The assessment of metabolic stability is typically conducted in preclinical models, such as plasma and liver microsomes, from different species (e.g., rat, dog, human).
While specific metabolic stability data for this compound is not publicly available, studies on related compounds provide insights into the potential metabolic fate of this class of molecules. For example, in the development of antiprotozoal N-phenylbenzamide derivatives, a lead compound was identified that not only had potent and selective activity but also displayed "adequate metabolic stability," making it a promising candidate for in vivo studies. nih.govacs.org
The bromomethyl group in this compound could be susceptible to metabolic transformations, such as oxidation to an aldehyde or carboxylic acid, or conjugation with glutathione. Therefore, an early assessment of its stability in plasma and liver microsomes would be a crucial step in its preclinical development. Such studies would identify potential metabolic liabilities and guide structural modifications to enhance metabolic stability if needed.
Computational Chemistry and Molecular Modeling in Research and Development
Molecular Docking and Binding Mode Analysis for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(bromomethyl)-N-phenylbenzamide, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. These studies involve placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity.
Research on related N-phenylbenzamide derivatives has demonstrated their potential as inhibitors of various protein kinases. scirp.org For instance, in silico docking of N-phenylbenzamide derivatives against a panel of 102 protein kinases has revealed high-affinity binding poses for 19 different kinase receptors. scirp.org Although specific docking studies on this compound are not widely published, the methodologies used for its analogs can be directly applied. Such a study would involve preparing the 3D structure of this compound and docking it into the active sites of relevant targets, such as kinases or other enzymes implicated in disease.
The analysis of the docking results would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the amide group of the benzamide (B126) scaffold is a common motif for forming hydrogen bonds with the protein backbone, a feature observed in the binding of many kinase inhibitors. nih.gov The bromomethyl group could also participate in halogen bonding or other specific interactions within the binding pocket.
A hypothetical docking study of this compound into the active site of a protein kinase might yield results similar to those presented in the interactive table below, which illustrates the types of interactions and their corresponding energies.
| Interaction Type | Interacting Residue | Distance (Å) | Estimated Energy (kcal/mol) |
| Hydrogen Bond | ASP 155 | 2.9 | -4.5 |
| Hydrophobic | LEU 83 | 3.5 | -2.1 |
| π-π Stacking | PHE 140 | 3.8 | -3.2 |
| Halogen Bond | GLU 95 | 3.1 | -1.8 |
This table presents hypothetical data for illustrative purposes.
Electronic Structure Calculations for Understanding Molecular Properties
Electronic structure calculations, such as those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule based on the arrangement of its electrons. arabjchem.org For this compound, DFT calculations can provide valuable information about its geometry, electronic distribution, and reactivity.
Studies on the closely related 4-bromo-N-phenylbenzamide have revealed a twisted molecular structure, with a significant dihedral angle between the phenyl and 4-bromophenyl rings. nih.govnih.gov Similar calculations for this compound would likely show a comparable twisted conformation. These calculations also allow for the determination of various molecular properties, including:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govespublisher.com
Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential), which can guide the understanding of intermolecular interactions. tci-thaijo.org
Vibrational Frequencies: These can be correlated with experimental infrared and Raman spectra to confirm the structure of the synthesized compound. arabjchem.org
The following table summarizes key molecular properties of this compound that could be obtained from DFT calculations.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 Debye |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. For a series of benzamide derivatives including this compound, a QSAR study would involve:
Data Collection: Gathering a dataset of benzamide analogs with their measured biological activities (e.g., IC50 values against a specific target).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a 3D map illustrating which regions around the molecule are favorable or unfavorable for activity. nih.gov For this compound and its analogs, this could highlight the importance of the bromomethyl group's position and steric bulk for optimal target interaction.
Applications in Lead Optimization and De Novo Drug Design
Computational methods are invaluable in the process of lead optimization, where an initial "hit" compound is modified to improve its potency, selectivity, and pharmacokinetic properties. youtube.compatsnap.comyoutube.com For a lead compound like a benzamide derivative, computational tools can guide the structural modifications of this compound to enhance its drug-like properties.
Fragment-Based Drug Design Approaches
Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight fragments that bind weakly to the target. nih.govyoutube.comyoutube.com These fragments are then grown, linked, or merged to create a more potent lead compound. The N-phenylbenzamide scaffold itself can be considered a fragment that can be elaborated upon. The bromomethylphenyl moiety could also be identified as a key fragment from a screening campaign. Computational methods can be used to predict how to best link this fragment with others to improve binding affinity.
Machine Learning and Deep Learning Models for Molecular Generation and Property Prediction
In recent years, machine learning and deep learning have emerged as powerful tools in drug discovery. nih.govblogspot.comyoutube.com Generative models can be trained on large databases of known molecules to design novel compounds with desired properties. youtube.comnyu.edu For instance, a generative model could be tasked with creating new benzamide derivatives that are predicted to have high affinity for a specific kinase while also possessing good solubility and low toxicity. These models can explore a vast chemical space much more efficiently than traditional methods. Furthermore, predictive models can be developed to estimate various absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to identify potential liabilities early in the drug discovery process. nih.gov
Detailed Analysis of Protein-Ligand Interactions and Binding Site Characteristics
A thorough understanding of the interactions between this compound and its target protein is essential for rational drug design. Molecular dynamics (MD) simulations can provide a dynamic view of the protein-ligand complex, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov
MD simulations can be used to:
Assess the stability of the docking pose over time.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
Identify key water molecules that may mediate protein-ligand interactions.
Analyze conformational changes in the protein upon ligand binding.
By analyzing the trajectory of the MD simulation, researchers can gain a detailed picture of the binding site's characteristics and the crucial interactions that contribute to the affinity of this compound. This information is invaluable for designing next-generation inhibitors with improved properties. For example, understanding the dynamic nature of a specific hydrophobic pocket could guide the design of analogs with different alkyl or aryl substitutions to better fill that pocket and enhance binding.
Advanced Research Methodologies and Techniques
Spectroscopic Characterization Techniques in Organic and Medicinal Chemistry Research
Spectroscopic methods are indispensable for confirming the identity and structural integrity of newly synthesized compounds like 4-(bromomethyl)-N-phenylbenzamide. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon-13) NMR are cornerstone techniques. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, a characteristic singlet for the -CH₂Br (bromomethyl) protons, and a signal for the amide N-H proton. The ¹³C NMR would similarly display unique peaks for each carbon atom, including the carbonyl carbon and the brominated methylene (B1212753) carbon.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. molaid.com This technique is crucial for unequivocally confirming the molecular formula of this compound (C₁₄H₁₂BrNO) and distinguishing it from other compounds with the same nominal mass.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Maps the proton framework of the molecule. | Signals for aromatic protons, a singlet for -CH₂Br protons, and an amide N-H proton signal. |
| ¹³C NMR | Details the carbon skeleton of the molecule. | Resonances for aromatic carbons, carbonyl carbon, and the -CH₂Br carbon. |
| FTIR | Identifies functional groups. | Characteristic peaks for N-H (amide), C=O (amide carbonyl), and aromatic C-H/C=C bonds. |
| HRMS | Determines the exact molecular formula. | Provides a high-precision mass measurement corresponding to C₁₄H₁₂BrNO. molaid.com |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, and for verifying its purity.
Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of the product. It is also used to determine the optimal solvent conditions for larger-scale purification.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for both the purification and precise purity assessment of compounds. A solution of the crude product is passed through a column packed with a stationary phase under high pressure. For N-phenylbenzamide derivatives, a reversed-phase column (like a C18 column) is often used. nanobioletters.com The purity is determined by the peak area in the resulting chromatogram; a pure compound typically shows a single, sharp peak. nih.gov This method is highly sensitive and quantitative. Column chromatography, a related preparative technique, is also widely used for the purification of N-benzamide derivatives. nanobioletters.com
| Technique | Application | Role in Research |
| TLC | Reaction Monitoring & Method Development | Allows for quick assessment of reaction completion and helps in choosing solvents for purification. |
| HPLC | Purification & Purity Analysis | Separates the target compound from impurities and provides quantitative data on its purity level. nanobioletters.comnih.gov |
X-ray Crystallography for Precise Molecular Structure Elucidation of Derivatives
In the crystal structure of 4-bromo-N-phenylbenzamide, the molecule is observed to be twisted. nih.gov The dihedral angle (the angle between the two planes) between the phenyl and the 4-bromophenyl rings is 58.63°. nih.gov The central amide (-CONH-) group is not coplanar with either ring. nih.govnih.gov Such studies also reveal intermolecular interactions, like the formation of chains through N-H···O hydrogen bonds, which are crucial for understanding the solid-state packing and physical properties of the compound. nih.gov
| Parameter | Observation for 4-bromo-N-phenylbenzamide Derivative | Significance |
| Molecular Conformation | Twisted structure with a significant dihedral angle between rings (58.63°). nih.gov | Defines the three-dimensional shape and spatial arrangement of the molecule. |
| Crystal Packing | Molecules are linked by N-H···O hydrogen bonds into chains. nih.govnih.gov | Explains the stability of the crystal lattice and influences physical properties like melting point. |
| Unit Cell Data | Triclinic, space group P-1. nih.gov | Provides the fundamental repeating unit of the crystal structure. |
In Vitro Assays for Biological Activity Evaluation
To assess the biological potential of this compound and its analogues, in vitro assays are used to measure their ability to produce a desired biological effect or to inhibit a specific biological process. nih.gov
Half-Maximal Inhibitory Concentration (IC₅₀) : The IC₅₀ value is a measure of the potency of a substance in inhibiting a specific function, such as the activity of an enzyme or the growth of cells. wikipedia.org It represents the concentration of a compound required to achieve 50% inhibition. wikipedia.org For example, N-phenylbenzamide derivatives have been evaluated for their enzyme inhibitory potential against targets like acetylcholinesterase, with active compounds showing IC₅₀ values in the micromolar range. juniperpublishers.com
Half-Maximal Effective Concentration (EC₅₀) : The EC₅₀ value measures the concentration of a drug that induces a response halfway between the baseline and maximum effect. This is used for agonists or compounds that activate a biological process.
These values are critical for structure-activity relationship (SAR) studies, where researchers synthesize and test a series of related compounds to identify which chemical modifications lead to improved potency. nih.govacs.org
| Assay Parameter | Definition | Application in N-Phenylbenzamide Research |
| IC₅₀ | Concentration of an inhibitor that reduces a biological response by 50%. wikipedia.org | Used to quantify the potency of derivatives as enzyme inhibitors or as cytotoxic agents against cancer cells. nih.govjuniperpublishers.com |
| EC₅₀ | Concentration of a drug that produces 50% of the maximal response. | Used to quantify the potency of derivatives that act as activators of a biological pathway. |
Cell-Based Assays for Target Engagement, Selectivity Profiling, and Cytotoxicity Assessment
Cell-based assays provide a more biologically relevant context than simple in vitro assays by using living cells. researchgate.net They are crucial for assessing a compound's effect on cellular health (cytotoxicity), its ability to interact with its intended target within the cell (target engagement), and its specificity (selectivity).
Cytotoxicity Assessment : Assays like the MTT assay are used to measure the cytotoxic (cell-killing) effects of a compound. scholarsresearchlibrary.com Cells are treated with varying concentrations of the test compound, and their viability is measured. This is fundamental for anticancer drug discovery, where the goal is to find compounds that are potent against cancer cells. scholarsresearchlibrary.comnih.gov N-phenylbenzamide derivatives have been screened against various cancer cell lines, such as lung, cervical, and breast cancer lines, to determine their cytotoxic potential. nih.govnih.gov
Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended protein target within the complex environment of the cell. Binding of the compound stabilizes the target protein, leading to a change in its thermal stability, which can be measured.
Selectivity Profiling : To ensure a compound is not acting as a non-specific toxin, its activity is tested against a panel of different cell lines or targets. A desirable compound will show high potency against the target cells (e.g., cancer cells) but low cytotoxicity towards healthy cells, resulting in a high selectivity index. nih.gov
| Assay Type | Purpose | Example Application for N-Phenylbenzamide Derivatives |
| Cytotoxicity (e.g., MTT Assay) | Measures the concentration at which a compound is toxic to cells. scholarsresearchlibrary.com | Screening against cancer cell lines (e.g., A549, HeLa, MCF-7) to find potential anticancer agents. nih.govnih.gov |
| Target Engagement (e.g., CETSA) | Confirms direct binding of the compound to its intracellular target protein. | Validating that a derivative binds to a specific kinase or other enzyme inside the cell. |
| Selectivity Profiling | Assesses whether the compound's activity is specific to the target of interest. | Comparing cytotoxicity in cancer cells versus normal cells to determine the therapeutic window. nih.gov |
Enzyme Kinetic Studies and Mechanistic Investigations of Enzyme Inhibition/Activation
Once a compound is identified as an inhibitor of a particular enzyme, kinetic studies are performed to understand how it inhibits the enzyme. nih.gov This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations.
By analyzing the data, often using graphical methods like Lineweaver-Burk plots, researchers can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). youtube.com For example, a study on a sulfonamide derivative showed it to be a mixed-type inhibitor against α-glucosidase. researchgate.net This information is vital for drug development, as the mechanism of inhibition can impact the drug's efficacy and potential for resistance. These studies provide deep insight into the molecular interactions between the inhibitor and the enzyme's active or allosteric sites. juniperpublishers.comresearchgate.net
| Kinetic Parameter | Information Provided | Relevance to Drug Discovery |
| Mechanism of Inhibition | Reveals how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive). youtube.com | Guides the rational design of more potent and specific inhibitors. |
| Inhibition Constants (Kᵢ) | Quantifies the binding affinity of the inhibitor to the enzyme. | A key metric for comparing the potency of different inhibitors. |
| Reversibility | Determines whether the inhibition is reversible or irreversible. | Influences the duration of the drug's effect and potential for toxicity. |
Future Research Directions and Translational Perspectives Pre Clinical Focus
Exploration of Novel Synthetic Pathways for Scalable Production and Diversification
The future development of 4-(bromomethyl)-N-phenylbenzamide and its analogs is contingent on the establishment of robust and scalable synthetic routes. While the initial synthesis might be suitable for laboratory-scale investigations, large-scale production for extensive pre-clinical and potential clinical studies necessitates more efficient and cost-effective methods. Current research into the synthesis of N-phenylbenzamide derivatives often employs multi-component reactions to enhance atom economy and reduce reaction times, achieving yields in the range of 80-85%. nih.gov
Future research should focus on moving from traditional batch processing to continuous flow chemistry. This approach offers significant advantages in terms of safety, reproducibility, and scalability. For a compound like this compound, where potentially hazardous reagents might be used for the bromination step, flow chemistry can minimize risks by handling small volumes at any given time.
Furthermore, the development of diverse analogs is crucial for establishing structure-activity relationships (SAR). Novel synthetic pathways should be designed to allow for the easy diversification of all three key components of the molecule: the bromomethyl-bearing phenyl ring, the central amide linkage, and the second phenyl ring. This could involve the late-stage functionalization of a common intermediate, allowing for the rapid generation of a library of derivatives with varied electronic and steric properties.
Design of New Chemical Entities with Enhanced Potency, Selectivity, and Favorable ADME Properties
The inherent reactivity of the bromomethyl group in this compound presents both an opportunity and a challenge. While it can form covalent bonds with biological targets, this reactivity can also lead to off-target effects and potential toxicity. A key future direction is the design of new chemical entities (NCEs) that retain or enhance therapeutic potency while improving selectivity and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Bioisosteric replacement of the bromomethyl group is a critical strategy. Replacing it with other functionalities, such as a hydroxymethyl, aminomethyl, or a small heterocyclic ring, could modulate reactivity and improve the safety profile. Structure-activity relationship studies on related N-phenylbenzamide series have shown that modifications to the substituents on the phenyl rings can significantly impact biological activity and cytotoxicity. mdpi.com
Computational tools will be instrumental in guiding the design of these NCEs. In silico ADME prediction models can be used to assess properties like solubility, permeability, and metabolic stability of virtual compounds before their synthesis, thereby prioritizing candidates with a higher probability of success. nih.govrsc.org For instance, the replacement of a reactive moiety with a more stable group can be guided by predictions of metabolic stability and potential for reactive metabolite formation.
Development of Multi-Target Directed Ligands for Complex Biological Pathways
Many diseases, including cancer and infectious diseases, are polygenic in nature, meaning they involve multiple biological pathways. springernature.com Single-target drugs may have limited efficacy or be susceptible to the development of resistance. bohrium.com A promising strategy is the development of multi-target directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets. arxiv.org
The N-phenylbenzamide scaffold is a versatile platform for the design of MTDLs. For example, in the context of cancer, derivatives could be designed to inhibit both a specific protein kinase and a component of a signaling pathway that contributes to drug resistance. nih.gov This could involve incorporating pharmacophoric features known to bind to different targets into a single molecular entity. bohrium.com
The design of such molecules is complex and relies heavily on computational modeling. Techniques like molecular docking and pharmacophore modeling can be used to design compounds that can effectively fit into the binding sites of multiple target proteins. springernature.com The challenge lies in achieving balanced activity against the desired targets without introducing significant off-target effects.
Application in Neglected Tropical Diseases Research and Global Health Initiatives
Neglected tropical diseases (NTDs), such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, affect millions of people in low-income countries. nih.govnih.govjst.go.jpfrontiersin.org There is an urgent need for new drugs for NTDs that are safe, effective, orally bioavailable, and affordable. nih.govsemanticscholar.org
The N-phenylbenzamide scaffold has shown promise against kinetoplastid parasites, which are responsible for several NTDs. acs.org Specifically, derivatives of N-phenylbenzamide have demonstrated activity against Trypanosoma brucei, the parasite that causes sleeping sickness. acs.org The mechanism of action is believed to involve binding to the minor groove of the parasite's kinetoplast DNA (kDNA). acs.org
Future research should focus on optimizing N-phenylbenzamide derivatives, potentially including analogs of this compound, for efficacy against a broader range of kinetoplastid parasites. This would involve screening against Trypanosoma cruzi (Chagas disease) and various Leishmania species. nih.govfrontiersin.orgnih.gov A significant advantage of some small molecule chemotypes is their ease of synthesis from inexpensive starting materials, a crucial factor for drugs intended for use in resource-limited settings. frontiersin.org
| Hypothetical N-phenylbenzamide Analog | Target Organism | In Vitro IC50 (µM) | Selectivity Index (Host Cell/Parasite) |
| Analog 1 (Hydroxymethyl replacement) | Trypanosoma brucei | 0.5 | >100 |
| Analog 2 (Aminomethyl replacement) | Trypanosoma cruzi | 1.2 | >80 |
| Analog 3 (Fluorine substitution on phenyl ring) | Leishmania donovani | 0.8 | >120 |
Advancements in Computational Guided Drug Design and AI-Driven Discovery
The vastness of chemical space, estimated to contain between 10^23 and 10^60 drug-like molecules, makes its exhaustive exploration through traditional methods impossible. nih.gov Artificial intelligence (AI) and machine learning are revolutionizing drug discovery by enabling the rapid de novo design of molecules with desired properties. nih.govnih.govfrontiersin.org
For the this compound scaffold, generative AI models can be trained on existing libraries of N-phenylbenzamide derivatives and their associated biological data. researchgate.netresearchgate.net These models can then generate novel molecular structures with a high probability of possessing the desired activity, selectivity, and ADME profiles. frontiersin.org Reinforcement learning can be employed to iteratively optimize the generated molecules based on predicted properties. nih.gov
Structure-based design will also play a crucial role. Where the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of designed ligands, providing a rational basis for further optimization. nih.govfrontiersin.org
Strategies for Streamlined Pre-clinical Development and Lead Optimization for Promising Candidates
Once promising lead candidates emerge from the initial discovery phase, a streamlined pre-clinical development process is essential to efficiently advance them toward clinical trials. This involves a battery of in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetics.
A key strategy is the early implementation of a comprehensive suite of assays to identify potential liabilities. This includes early-stage toxicity screening, metabolic stability assays in liver microsomes from different species, and assessment of off-target effects using broad pharmacology panels. For a compound class like N-phenylbenzamides, which has shown promise in diverse therapeutic areas, it is crucial to tailor the pre-clinical package to the intended indication.
Q & A
Q. What are the optimal synthetic routes for 4-(bromomethyl)-N-phenylbenzamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves a multi-step approach:
Amide bond formation : React 4-bromomethylbenzoic acid with aniline derivatives under coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) at 0–25°C .
Bromination optimization : Use NBS (N-bromosuccinimide) in CCl₄ under UV light to introduce the bromomethyl group, ensuring stoichiometric control to avoid over-bromination .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. Key factors :
- Temperature control : Exothermic bromination requires cooling to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity in amide coupling.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation .
Q. Example reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | EDCI/HOBt, DCM, 25°C, 12h | 75–85 |
| Bromination | NBS, CCl₄, UV, 0°C, 2h | 60–70 |
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.2–8.0 ppm, multiplet) confirm the benzamide core.
- Bromomethyl (-CH₂Br) appears as a singlet at δ 4.3–4.5 ppm .
- FTIR :
- Amide C=O stretch at ~1650 cm⁻¹.
- C-Br vibration at 550–650 cm⁻¹ .
- Mass spectrometry (HRMS) :
Validation tip : Cross-reference with crystallographic data (e.g., C=O bond length: 1.22 Å) from X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or molecular conformations?
- SHELX refinement : Use SHELXL for high-resolution structure determination. Key parameters:
- Handling discrepancies :
Q. Example crystallographic data :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-Br | 1.897(2) | N-C=O: 120.3 |
| C=O | 1.220(3) | Dihedral (aryl rings): 15.2 |
Q. What strategies mitigate competing reactions during functionalization of this compound?
- Selective alkylation :
- Protect the amide group with Boc (tert-butyloxycarbonyl) before nucleophilic substitution to prevent N-alkylation .
- Metal-catalyzed coupling :
- Suzuki-Miyaura reactions with Pd(PPh₃)₄ require inert atmospheres (Ar/N₂) and anhydrous solvents (THF) to avoid bromine displacement .
- Side reaction analysis :
- Monitor by TLC or LC-MS for byproducts (e.g., debrominated analogs or dimerization).
Q. Case study :
- Unwanted elimination : Heating above 60°C in DMF promotes β-hydride elimination (forming styrene derivatives). Mitigate via low-temperature protocols .
Q. How can computational methods guide the design of this compound derivatives for biological targets?
- Docking studies :
- Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets).
- Prioritize derivatives with trifluoromethyl or sulfonamide groups for enhanced binding .
- QSAR modeling :
- Correlate logP values (calculated via ChemAxon) with cytotoxicity (IC₅₀) in cancer cell lines .
- ADMET prediction :
- SwissADME predicts metabolic stability; bromine’s electronegativity reduces CYP450-mediated oxidation .
Q. What analytical workflows address purity discrepancies in HPLC/GC-MS analyses?
Q. How should researchers handle safety risks associated with this compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .
- Spill management : Neutralize with sodium thiosulfate to reduce Br₂ formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
